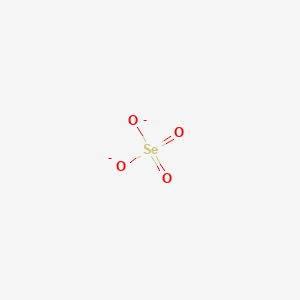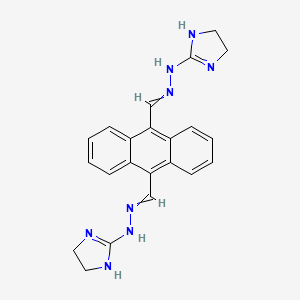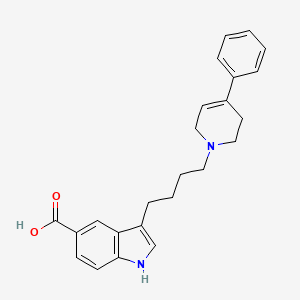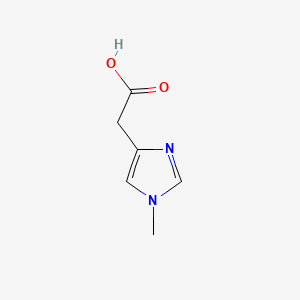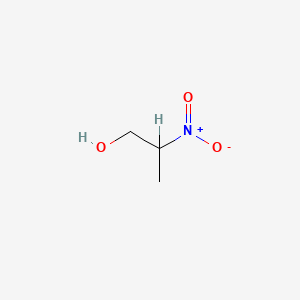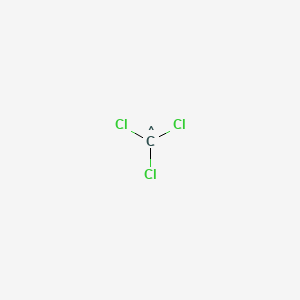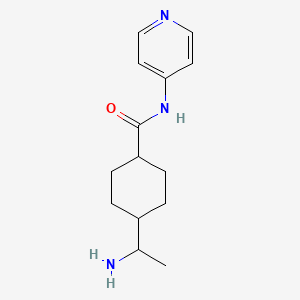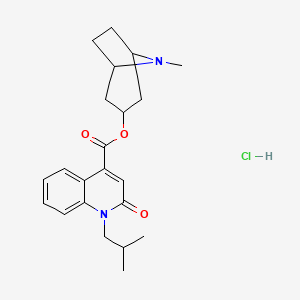
endo-(8-Methyl-8-aza-bicyclo(3.2.1)oct-3-yl)-1-isobutyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KF 18259, also known as endo-(8-methyl-8-aza-bicyclo [3.2.1]oct-3-yl)-1-isobutyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate hydrochloride, is a potent and selective serotonin3 receptor antagonist. It has shown similar activity to ondansetron and granisetron in animal models . This compound is primarily used for research purposes and has been investigated for its potential therapeutic applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
KF 18259 is synthesized through a series of chemical reactions involving the formation of the bicyclic structure and subsequent functionalization. The synthetic route typically involves the following steps:
- Formation of the bicyclic core structure.
- Introduction of the isobutyl group.
- Functionalization of the quinolinecarboxylate moiety.
- Final purification and isolation of the hydrochloride salt.
The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of KF 18259 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
KF 18259 undergoes various chemical reactions, including:
Oxidation: KF 18259 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in KF 18259.
Substitution: Substitution reactions can introduce different substituents into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a research tool to study serotonin3 receptor interactions and related pathways.
Industry: Utilized in the development of new drugs targeting serotonin3 receptors.
Mechanism of Action
KF 18259 exerts its effects by selectively antagonizing serotonin3 receptors. These receptors are involved in various physiological processes, including gastrointestinal motility and neurotransmission. By blocking these receptors, KF 18259 inhibits the binding of serotonin, thereby modulating the associated pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: A well-known serotonin3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: Another serotonin3 receptor antagonist with similar applications to ondansetron.
Uniqueness of KF 18259
KF 18259 is unique due to its potent and selective antagonistic activity on serotonin3 receptors. It has shown comparable activity to ondansetron and granisetron in animal models but with potentially different pharmacokinetic and pharmacodynamic profiles .
Conclusion
KF 18259 is a valuable compound in scientific research, particularly for studying serotonin3 receptor interactions and developing new therapeutic agents. Its unique properties and selective activity make it a promising candidate for further investigation in various fields.
Properties
CAS No. |
139094-48-7 |
|---|---|
Molecular Formula |
C22H29ClN2O3 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H28N2O3.ClH/c1-14(2)13-24-20-7-5-4-6-18(20)19(12-21(24)25)22(26)27-17-10-15-8-9-16(11-17)23(15)3;/h4-7,12,14-17H,8-11,13H2,1-3H3;1H |
InChI Key |
KXESITMAGBVRTM-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=CC=CC=C2C(=CC1=O)C(=O)OC3CC4CCC(C3)N4C.Cl |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2C(=CC1=O)C(=O)OC3CC4CCC(C3)N4C.Cl |
Synonyms |
endo-(8-methyl-8-aza-bicyclo(3.2.1)oct-3-yl)-1-isobutyl-2-oxo-1,2-dihydro-4-quinolinecarboxylate hydrochloride KF 18259 KF-18259 KF18259 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





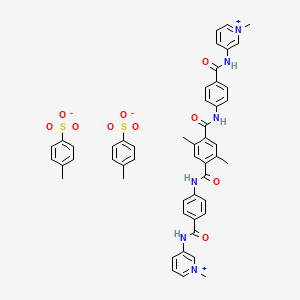
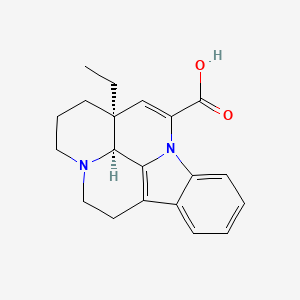
![1h-Naphth[2,3-d]imidazole](/img/structure/B1209511.png)
